

# Structure Elucidation Guide: 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide

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## Compound of Interest

Compound Name: 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide

CAS No.: 1311779-40-4

Cat. No.: B1396539

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## Executive Summary

This technical guide details the structural characterization of **2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide**, a secondary amide featuring an ortho-brominated aromatic system and a strained cyclopropyl moiety.

The elucidation strategy prioritizes three critical structural checkpoints:

- **Integrity of the Cyclopropyl Ring:** Verifying the ring has not undergone acid-catalyzed ring opening during synthesis.
- **Regiochemistry of the Bromine:** Confirming the ortho substitution pattern versus meta or para isomers.
- **Amide Bond Formation:** Validating the connectivity between the phenylacetic acid core and the cyclopropylmethyl amine.

## Synthetic Context & Impurity Profiling

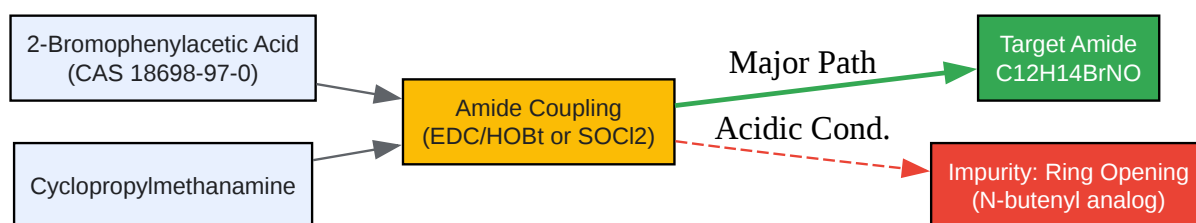
Context: Elucidation cannot exist in a vacuum. Understanding the synthesis predicts the impurities that complicate spectral analysis. This compound is typically synthesized via

Schotten-Baumann conditions or carbodiimide coupling (EDC/HOBt) of 2-bromophenylacetic acid and cyclopropylmethanamine.

## Critical Impurity Markers

Impurity Type	Origin	Spectral Flag (1H NMR)
Residual Acid	Unreacted 2-bromophenylacetic acid	Singlet at ~3.8 ppm (slightly shifted from product); broad COOH >11 ppm.
Ring-Opened Product	Acid-catalyzed cleavage of cyclopropane	Appearance of olefinic protons (5.0–6.0 ppm) and methyl groups (if rearranged).
Rotamers	Restricted rotation around C-N bond	Dual signal sets (usually unequal ratio) appearing broad at RT; coalescing at high temp.

## Synthesis & Logic Flowchart



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Figure 1: Synthetic pathway highlighting the critical risk of cyclopropyl ring opening under acidic activation conditions.

## Mass Spectrometry (MS): The Isotopic Fingerprint

Objective: Confirm Molecular Formula (

) and Halogen Presence.

The presence of Bromine provides a definitive isotopic signature that serves as the primary validation step before NMR.

- Technique: ESI-TOF (Positive Mode) or GC-MS (EI).

- Observed Ion:

(ESI) or

(EI).

- Theoretical Monoisotopic Mass: ~267.02 Da ( ).

## The "1:1" Rule

Unlike Chlorine (3:1 ratio), Bromine isotopes (

and

) exist in a nearly 1:1 natural abundance.

- Signal A (M):  $m/z \sim 267$
- Signal B (M+2):  $m/z \sim 269$
- Validation: If the intensity ratio of M to M+2 is not approximately 1:1, the compound does not contain a single bromine atom.

## Infrared Spectroscopy (IR): Functional Group Validation

Objective: Confirm Amide formation and Cyclopropyl integrity.

Vibration Mode	Wavenumber (cm <sup>-1</sup> )	Diagnostic Value
N-H Stretch	3280–3320 (m)	Confirms secondary amide.
Cyclopropyl C-H	3080–3100 (w)	CRITICAL: C-H bonds in strained rings absorb at higher frequencies than alkanes (<3000). Presence confirms the ring is intact.
Amide I (C=O)	1640–1660 (s)	Lower than ester/acid precursors due to resonance.
Amide II (N-H)	1540–1560 (m)	Bending vibration; confirms amide linkage.

## NMR Spectroscopy: Connectivity & Topology

Objective: Map the carbon skeleton and prove regiochemistry. Solvent: DMSO-

is preferred over

to visualize the Amide N-H proton clearly and prevent exchange.

### **1H NMR Analysis (400 MHz, DMSO- )**

#### **Region A: The Cyclopropyl "Upfield" Zone (0.0 – 1.0 ppm)**

This is the most distinct region. The magnetic anisotropy of the cyclopropane ring shields these protons heavily.<sup>[1]</sup>

- 0.15 – 0.25 (2H, m): Cyclopropyl (cis to substituent).
- 0.40 – 0.50 (2H, m): Cyclopropyl (trans to substituent).
- 0.90 – 1.00 (1H, m): Cyclopropyl methine ( ).

- Self-Validation: If signals appear  $>1.2$  ppm or as simple triplets/quartets, the ring has opened.

## Region B: The Linkers (2.0 – 4.0 ppm)

- 3.05 (2H, t, ):  
-Cyclopropyl. The coupling is to the methine proton and the NH.
- 3.70 (2H, s):  
. This singlet is characteristic of phenylacetic acid derivatives.
  - Note: If this appears as an AB quartet, it implies a chiral center or restricted rotation making the protons diastereotopic.

## Region C: The Aromatic Zone (7.0 – 7.6 ppm)

Distinguishing 2-bromo (ortho) from 3- or 4-bromo isomers relies on the splitting pattern.

- Pattern: ABCD system (4 distinct environments).
- 7.58 (1H, dd, ): The proton at position 3 (ortho to Br). It is the most deshielded due to the electronegativity of Bromine.
- 7.10 – 7.40 (3H, m): Remaining aromatic protons.
- Differentiation: A para-substituted isomer would show a symmetric AA'BB' doublet pair. The complex ABCD pattern confirms ortho substitution.

## Region D: The Amide Proton

- 8.20 (1H, br t): Amide  
. Appears as a broad triplet due to coupling with the adjacent

## 13C NMR (100 MHz, DMSO- )

- Carbonyl: ~169 ppm.
- Aromatic C-Br: ~124 ppm (Distinctive quaternary carbon).
- Cyclopropyl  
: ~3–5 ppm (Highly shielded).

## Advanced Elucidation: 2D NMR Correlations

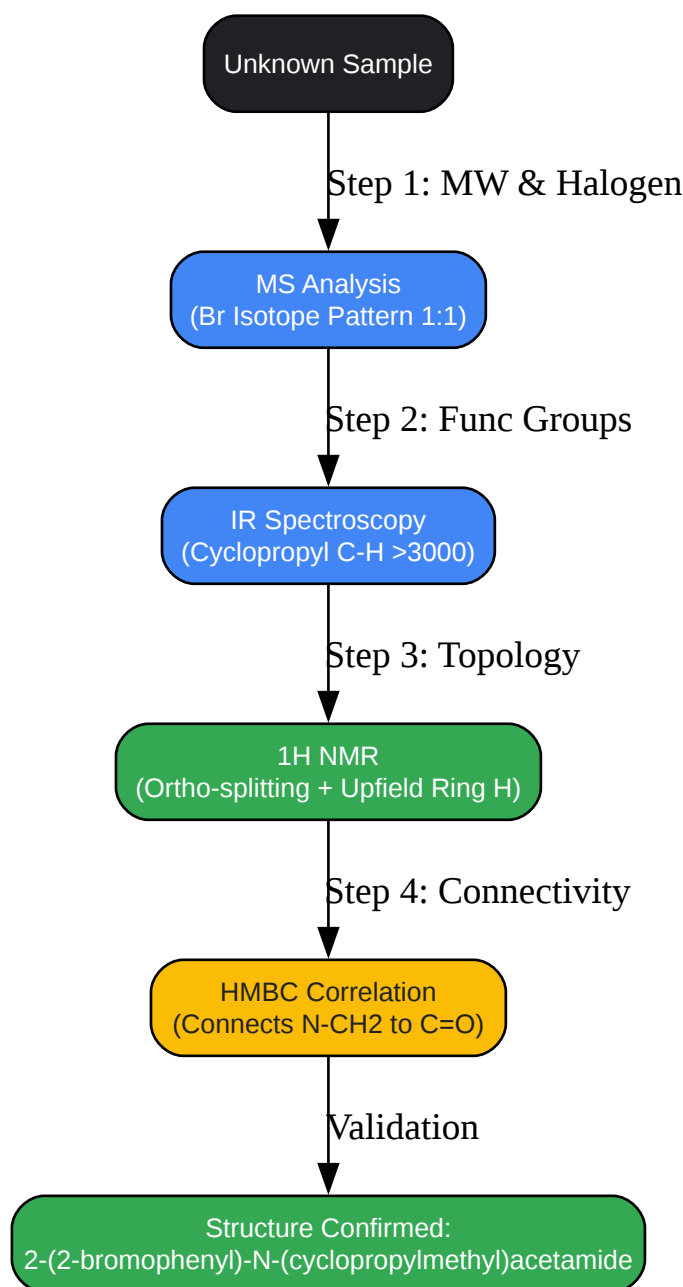
To definitively prove the structure, specific through-bond correlations must be established using HMBC (Heteronuclear Multiple Bond Correlation).

### HMBC Pathway Logic

We must "bridge the gap" across the amide bond and the ether linkage.

- Correlation 1 (The Head): The  
protons (  
3.70) must correlate with the Carbonyl Carbon (~169 ppm) and the Aromatic C1/C2/C6.
- Correlation 2 (The Bridge): The  
proton (if visible) or the  
protons (  
3.05) must correlate with the same Carbonyl Carbon (~169 ppm).
  - Significance: This proves the Acid and Amine pieces are covalently bonded.
- Correlation 3 (The Tail): The  
protons must correlate with the Cyclopropyl methine carbon (~10 ppm).

## Elucidation Logic Diagram



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Figure 2: Step-by-step structural validation workflow.

## References

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